REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([N+:11]([O-])=O)=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8].CCOC(C)=O>CCO>[NH2:11][C:3]1[C:2]([OH:1])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:10])[CH:4]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an H-Cube (full H2 mode, 25° C., 1 mL/min)
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C#N)C=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |